n-Methyl-3-nitroaniline
Description
Historical Perspectives on Nitroaniline Chemistry
The study of nitroanilines is deeply rooted in the history of organic chemistry, emerging from early investigations into aromatic compounds and their derivatives. Initially, aromatic nitro compounds were primarily recognized for their use as precursors for azo dyes and in the formulation of explosives. scispace.com The nitration of aniline (B41778), a fundamental reaction in organic chemistry, often leads to a mixture of isomers, including ortho, meta, and para-nitroaniline. orgsyn.org The synthesis of specific isomers, such as p-nitroaniline, has been a subject of extensive study, with methods evolving from direct nitration of aniline with protection of the amino group to amination of nitro-substituted haloarenes. wikipedia.orgmagritek.comacs.org Historically, the focus was on leveraging the reactivity of the amino and nitro groups for further chemical transformations, laying the groundwork for the development of a vast array of synthetic methodologies.
Significance of Aromatic Nitro Compounds in Organic Synthesis Research
Aromatic nitro compounds are of paramount importance in organic synthesis due to the versatile reactivity imparted by the nitro group. scispace.comnumberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is exploited in various synthetic strategies. scispace.com Furthermore, the nitro group can be readily reduced to an amino group, providing a crucial pathway for the synthesis of aromatic amines, which are themselves valuable intermediates in the production of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comnumberanalytics.comwikipedia.org The activating effect of the nitro group is also utilized in reactions such as the Henry (nitro-aldol) reaction and Michael additions. scispace.comuts.edu.au The ability of the nitro group to be transformed into a variety of other functional groups has solidified the position of aromatic nitro compounds as essential building blocks in the synthesis of complex organic molecules. scispace.comuniroma2.it
Positioning N-Methyl-3-nitroaniline in Contemporary Chemical and Materials Science Research
In contemporary research, this compound and its isomers are investigated for their potential in advanced applications. The coexistence of electron-donating (methylamino) and electron-withdrawing (nitro) groups connected through a conjugated π-system gives these molecules interesting electronic properties. researchgate.net Specifically, nitroanilines have been studied for their high molecular second-order hyperpolarizability, which makes them promising candidates for nonlinear optical (NLO) materials. researchgate.net Theoretical studies on this compound, along with its ortho and para isomers, have explored their electron density distribution and the effect of substituent position on the aromaticity of the ring. researchgate.net Furthermore, derivatives of N-methyl-p-nitroaniline have been synthesized and evaluated as stabilizers in propellants, indicating a role for these compounds in energetic materials science. nih.gov
Overview of Research Trajectories for this compound Derivatives
Research into derivatives of this compound is expanding into several key areas. One significant trajectory is the synthesis of novel compounds for applications in materials science and pharmaceuticals. For instance, Schiff base derivatives have been synthesized from substituted nitroanilines and investigated for their structural and potential bioactive properties. iucr.org Another area of focus is the development of more efficient and environmentally friendly synthetic methods for nitroaniline derivatives. rsc.org This includes exploring new nitrating agents and catalytic systems. wiley.com Additionally, computational studies are being employed to predict the properties and potential applications of new derivatives. For example, in silico research has been conducted on N-(Acetylphenyl)-N-Ferrocenylmethyl-3-nitroaniline derivatives to assess their potential as DNA binding agents. researchgate.net The synthesis of fluorinated derivatives, such as 4-fluoro-N-methyl-3-nitroaniline, is also an active area of research, with applications in the preparation of high-end resins and as intermediates for pharmaceuticals and optical waveguide materials. google.comsmolecule.com
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | This compound | C₇H₈N₂O₂ | 152.15 | 65-68 |
| 2-Nitroaniline | 2-Nitrobenzenamine | C₆H₆N₂O₂ | 138.12 | 71.5 |
| 3-Nitroaniline (B104315) | 3-Nitrobenzenamine | C₆H₆N₂O₂ | 138.12 | 114 |
| 4-Nitroaniline (B120555) | 4-Nitrobenzenamine | C₆H₆N₂O₂ | 138.12 | 146-149 |
| 2-Methyl-3-nitroaniline (B147196) | 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 92 |
| 4-Fluoro-N-methyl-3-nitroaniline | N-Methyl-4-fluoro-3-nitroaniline | C₇H₇FN₂O₂ | 170.14 | Not Available |
Note: Data compiled from various chemical information sources. Melting points can vary slightly depending on the source and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRCCUOUJJGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277205 | |
| Record name | n-methyl-3-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-26-1 | |
| Record name | 619-26-1 | |
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| Record name | n-methyl-3-nitroaniline | |
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| Record name | 3-Nitro-N-methylaniline | |
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| Record name | N-Methyl-3-nitroaniline | |
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Advanced Synthetic Methodologies and Reaction Pathways of N Methyl 3 Nitroaniline
Synthetic Routes for N-Methyl-3-nitroaniline and its Precursors
The synthesis of this compound can be approached through several strategic routes, primarily involving the controlled nitration of aniline (B41778) derivatives and subsequent methylation, or vice versa. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.
Nitration of Aniline Derivatives in Directed Synthesis
The direct nitration of aniline and its derivatives is a fundamental method for introducing a nitro group onto the aromatic ring. google.com However, the high reactivity of the amino group necessitates protective strategies to avoid oxidation and to control the regioselectivity of the nitration. wiley.com
A common approach involves the acylation of the amino group to form an acetanilide, which deactivates the ring and directs the incoming nitro group primarily to the para position due to steric hindrance. magritek.com To achieve meta-substitution, as required for this compound, the directing effect of the substituents must be carefully considered. For instance, the nitration of N-methylaniline in the presence of a mixture of nitric and sulfuric acids can yield m-nitro N-methylaniline. researchgate.net
The regioselectivity of nitration is influenced by both the electronic and steric effects of the substituents on the aniline ring. ulisboa.pt For example, in the nitration of N-(3-methylphenyl)succinimide, the deactivating effect of the succinimide (B58015) group is significant, leading to the methyl group's directing influence prevailing and resulting in a 62% yield of 3-methyl-6-nitroaniline. ulisboa.pt
A study on the nitration of aniline and toluidine derivatives using a nitric acid/sulfuric acid mixture in acetic acid demonstrated how different protecting groups, such as N-acetyl and N-succinimidyl, affect the product distribution. ulisboa.pt These findings are crucial for designing synthetic routes that maximize the yield of the desired isomer. ulisboa.pt
Methylation Reactions of Nitroaniline Intermediates
The methylation of nitroaniline intermediates is a key step in the synthesis of this compound. patsnap.com This can be achieved using various methylating agents.
One established method involves the use of dimethyl sulfate (B86663). patsnap.com For instance, o-nitroaniline can be methylated with dimethyl sulfate in acetone (B3395972) with potassium hydroxide (B78521) as a base, yielding N-methyl-o-nitroaniline with a high yield of 95.3%. patsnap.com Another approach utilizes formaldehyde (B43269) or paraformaldehyde in sulfuric acid to achieve N-monomethylation of nitroanilines. google.comgoogle.com This method is effective for a range of nitroanilines and is typically carried out at temperatures between 40°C and 120°C. google.com
A patented method for preparing N-methyl p-nitroaniline involves reacting p-nitroaniline with formic acid to get N-formyl p-nitroaniline, followed by methylation with methyl iodide in the presence of potassium tert-butoxide. google.com The final step is the removal of the formyl group to yield the desired product. google.com
The choice of methylating agent and reaction conditions is critical to prevent side reactions such as N,N-dimethylation. patsnap.com
Multi-step Synthesis Protocols for Substituted N-Methyl-3-nitroanilines
The synthesis of substituted N-Methyl-3-nitroanilines often requires multi-step protocols to introduce various functional groups in a controlled manner. tandfonline.com These syntheses often begin with a readily available starting material, such as a substituted aniline, and involve a sequence of protection, nitration, methylation, and deprotection steps. magritek.comlibretexts.org
For example, the synthesis of 2-arylindole derivatives utilizes N-acetyl-2-methyl-3-nitroaniline as a key intermediate. thieme-connect.com This highlights the importance of having robust methods for preparing such substituted nitroanilines. The synthesis of certain carbazole (B46965) alkaloids also commences from 2-methyl-3-nitroaniline (B147196), which undergoes a ten-step reaction sequence. rsc.org
A general strategy for synthesizing meta-substituted anilines, such as m-bromoaniline from benzene (B151609), involves nitration as the initial step to install a meta-directing nitro group, followed by bromination, and finally, reduction of the nitro group to an amine. libretexts.org This strategic ordering of reactions is crucial for achieving the desired substitution pattern.
Emerging Techniques in this compound Synthesis
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times and improve yields. clockss.orgjchr.org This technique has been successfully applied to the synthesis of nitroanilines and their derivatives. clockss.orgrsc.org
A study reported an efficient microwave-assisted approach for the synthesis of various nitroanilines and aminopyridines from halogenated nitroaromatics and sulfamide. clockss.org This method is noted for being environmentally friendly and scalable. clockss.org Another application of microwave irradiation is in the synthesis of Mannich bases from aromatic amines, which could potentially be adapted for derivatives of this compound. jchr.org The use of microwave assistance in the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline derivatives also demonstrates the versatility of this technique. rsc.org
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes can catalyze reactions under mild conditions with high enantio- and regioselectivity. acs.org While direct biocatalytic synthesis of this compound is not widely documented, related biocatalytic transformations suggest its feasibility.
For instance, lipases have been used for the synthesis of Mannich bases from heterocyclic aldehydes, acetone, and primary aromatic amines. researchgate.net This methodology could potentially be extended to include this compound as the amine component. Furthermore, the aerobic degradation of N-Methyl-4-nitroaniline by a Pseudomonas species has been reported, involving an initial N-demethylation step. plos.org Understanding these enzymatic pathways could pave the way for developing biocatalytic routes for the synthesis of this compound derivatives. The field of biocatalytic nitration is also emerging, with enzymes like peroxidases being explored for the nitration of aromatic compounds under mild conditions. acs.org
Data Tables
Table 1: Regioselectivity in the Nitration of Acetanilide Derivatives
| Starting Material | Major Product | Yield (%) | Reference |
| N-(3-methylphenyl)succinimide | 3-methyl-6-nitroaniline | 62 | ulisboa.pt |
| 4-methylacetanilide | 4-methyl-2-nitroaniline | 97 | ulisboa.pt |
| N-(p-toluene) ethyl carbamate | 4-methyl-2-nitroaniline | 80 | chemicalbook.com |
Table 2: Methylation of Nitroanilines
| Starting Material | Methylating Agent | Product | Yield (%) | Reference |
| o-nitroaniline | Dimethyl sulfate | N-methyl-o-nitroaniline | 95.3 | patsnap.com |
| 4-fluoro-3-nitroaniline (B182485) | Formaldehyde | 4-fluoro-N-methyl-3-nitroaniline | - | google.com |
| p-nitroaniline | Methyl iodide (after formylation) | N-methyl-p-nitroaniline | >80 (overall) | google.com |
Continuous Flow Synthesis Methodologies
Continuous flow synthesis offers a promising alternative to traditional batch processing for the production and derivatization of nitroaromatic compounds, providing enhanced safety, efficiency, and control over reaction parameters. While specific literature on the end-to-end continuous flow synthesis of this compound is not extensively detailed, the principles can be applied from related processes involving nitroanilines.
Furthermore, continuous flow reactors have been effectively utilized for the derivatization of similar compounds. The acylation of 4-methyl-3-nitroaniline (B15663), a structurally related compound, has been demonstrated in a continuous flow system. In this process, 4-methyl-3-nitroaniline and acetic anhydride (B1165640) are pumped into a T-mixer and then passed through a heated reactor, significantly reducing reaction times compared to batch methods. This methodology could conceivably be adapted for the methylation of 3-nitroaniline (B104315) to produce this compound, or for its subsequent derivatization, by carefully controlling residence time, temperature, and reagent stoichiometry. akjournals.com
Chemical Reactivity and Reaction Mechanisms of this compound
The chemical reactivity of this compound is largely dictated by its three key functional groups: the nitro group, the secondary amine (N-methylamino group), and the aromatic ring. These groups provide multiple sites for a variety of chemical transformations.
Reduction Pathways of the Nitro Group to Amino Functionality
The reduction of the nitro group on the aromatic ring to an amino group is a fundamental and widely utilized transformation in organic chemistry. wikipedia.org This conversion of this compound to N-methylbenzene-1,3-diamine is of significant synthetic importance. A variety of reagents and catalytic systems can accomplish this reduction, with the choice of method often depending on factors like scale, cost, and functional group tolerance. wikipedia.orgspcmc.ac.in
Catalytic hydrogenation is a common and efficient method. Reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently used in the presence of hydrogen gas. wikipedia.orgsmolecule.com Other methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgspcmc.ac.insmolecule.com Additionally, sodium hydrosulfite or sodium sulfide (B99878) can be employed for this reduction. wikipedia.org The reduction with sodium sulfide or polysulfides is known as the Zinin reduction, which is particularly useful for the selective reduction of one nitro group in polynitro compounds. stackexchange.comwikipedia.org
Table 1: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Reference |
|---|---|---|
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) or Raney Nickel | wikipedia.orgsmolecule.com |
| Iron (Fe) | Acidic media (e.g., acetic acid, HCl) | wikipedia.orgspcmc.ac.in |
| Tin(II) chloride (SnCl₂) | Concentrated hydrochloric acid (HCl) | spcmc.ac.insmolecule.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | wikipedia.org |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | wikipedia.orgwikipedia.org |
Nucleophilic Aromatic Substitution Reactions of Halogenated this compound
The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), in a position ortho or para to a halogen on the aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). tandfonline.comlibretexts.org Therefore, halogenated derivatives of this compound, for example, 4-bromo-N-methyl-3-nitroaniline, are susceptible to displacement of the halogen by various nucleophiles. smolecule.com
The generally accepted mechanism for this reaction involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. mdpi.com
The rate of the reaction is influenced by the nature of the halogen, with fluorine being the best leaving group in this context due to its high electronegativity, which facilitates the initial nucleophilic attack. A variety of nucleophiles can be used, including alkoxides, amines, and thiolates. smolecule.com For instance, 4-bromo-N-methyl-3-nitroaniline can react with sodium methoxide (B1231860) in methanol (B129727) to replace the bromine atom with a methoxy (B1213986) group. smolecule.com
Table 2: Nucleophilic Aromatic Substitution on 4-bromo-N-methyl-3-nitroaniline
| Nucleophile | Reagent | Solvent | Reference |
|---|---|---|---|
| Methoxide | Sodium methoxide | Methanol | smolecule.com |
Oxidation Reactions Involving the N-Methyl Group and Aromatic Ring
The this compound molecule has sites that can undergo oxidation. The N-methyl group can be oxidized, and the aromatic ring itself can be susceptible to oxidation, particularly under strong oxidizing conditions. Aromatic amines are generally prone to oxidation, which can sometimes lead to complex mixtures or polymerization. spcmc.ac.inresearchgate.net
For halogenated derivatives like 4-bromo-N-methyl-3-nitroaniline, the methyl group on the nitrogen can be specifically oxidized to form N-oxide derivatives. smolecule.com This transformation can typically be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). smolecule.com The aromatic ring is somewhat deactivated towards oxidation due to the electron-withdrawing nitro group, but it can still react with powerful oxidizing agents, a reaction that is generally incompatible with the desired functionality. chemicalbook.comcarlroth.com
Table 3: Oxidation of the N-Methyl Group
| Reagent | Product Type | Reference |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | N-oxide derivative | smolecule.com |
Derivatization Strategies for Enhanced Functionality
The secondary amine of this compound can readily undergo acylation to form the corresponding amide. This reaction is a common strategy to protect the amine group or to build more complex molecular structures. The acylation is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. chemicalbook.com
A widely used method involves reacting the aniline derivative with an acylating agent like acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the anhydride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the carboxylic acid byproduct, which drives the reaction towards completion. For example, 4-methyl-3-nitroaniline can be acylated using acetic anhydride in toluene (B28343) or acetic acid, with pyridine as a base, under reflux conditions. This general procedure is applicable to this compound for the synthesis of N-acyl derivatives.
Table 4: Typical Conditions for Acylation of Nitroanilines
| Acylating Agent | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine or Triethylamine | Toluene or Acetic Acid | Reflux (110–120°C) |
Formation of Schiff Bases and Related Imines
The formation of Schiff bases, or imines, from this compound involves the condensation reaction between its primary amine group and a carbonyl compound, typically an aldehyde or a ketone. iucr.orgisca.me This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. isca.me The presence of the electron-withdrawing nitro group on the aniline ring can influence the reactivity of the amine.
A variety of aldehydes can be reacted with nitroanilines to form Schiff bases. For instance, N-cinnamylidene-m-nitroaniline is synthesized from the condensation of cinnamaldehyde (B126680) and 3-nitroaniline. art-xy.com In another example, a new Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was synthesized through the reaction of 5-nitrothiophene-2-carbaldehyde with 2-methyl-3-nitroaniline. nih.gov Similarly, the reaction of 3-nitrobenzaldehyde (B41214) with 2-methylaniline produces 2-methyl-N-(3-nitrobenzylidene)aniline. researchgate.netnih.gov
The synthesis of N,bis(3-nitrophenyl)methanimine is achieved by reacting 3-nitroaniline with metanitrobenzaldehyde in toluene, with the mixture being heated under reflux for two hours in the presence of 4A molecular sieves. ijfmr.com The general procedure for forming these imines often involves refluxing the aniline derivative and the aldehyde in a suitable solvent, such as ethanol (B145695) or toluene, sometimes with the aid of a catalyst or a dehydrating agent like molecular sieves. ijfmr.comasianpubs.org For example, a patent describes the use of phenylformic acid as a catalyst in the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to synthesize N-(2-methyl-3-nitrophenyl) (ethoxymethyl) imines. google.com
The resulting Schiff bases are organic molecules with an imine bond that enhances the lipophilic character of the molecule and can alter its electronic properties and solubility. nih.gov These compounds have applications in various fields, including medicinal chemistry and as chemosensors. nih.gov
Exploration of N-Nitrosation Reactions
N-nitrosation is a significant reaction pathway for secondary amines like N-methylaniline, leading to the formation of N-nitrosamines. primescholars.com This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (like sodium nitrite) under acidic conditions. primescholars.complos.org this compound, being a substituted N-methylaniline, can undergo N-nitrosation to form N-methyl-3-nitro-N-nitrosoaniline. sci-hub.sesigmaaldrich.com
The presence of substituents on the aniline ring significantly affects the rate and outcome of these reactions. Electron-withdrawing groups, such as the nitro group in the meta position of this compound, reduce the rate of rearrangement reactions that can occur with N-nitrosoanilines. sci-hub.se For instance, it has been shown that 3-nitro-N-methyl-N-nitrosoaniline does not yield a rearrangement product. sci-hub.se In contrast, electron-donating groups like methoxy substituents increase the reaction rate. sci-hub.se
The N-nitrosation reaction is of considerable interest due to the toxicological properties of many N-nitrosamines, which are often potent carcinogens. primescholars.comgoogle.com The mechanism of carcinogenicity for compounds like N-nitrosodimethylamine involves enzymatic α-hydroxylation, followed by decomposition to a DNA-alkylating agent. acs.org
The photolysis of N-methyl-N-nitrosoanilines has also been studied, revealing that the primary photochemical process is the fission of the N-N bond. acs.org This can be a homolytic cleavage in aprotic solvents or a heterolytic cleavage in protic solvents like methanol. acs.org
Derivatization for Analytical and Spectroscopic Enhancement
Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of analytes that may lack suitable chromophores or other properties for direct analysis. researchgate.net For this compound and related compounds, derivatization can be employed to enhance their spectroscopic properties for techniques like UV-Vis spectrophotometry or to make them amenable to other analytical methods.
One approach is the formation of Schiff bases, as discussed previously. The resulting imines often have distinct spectral characteristics that can be utilized for analytical purposes. For example, the reaction of 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde yields a Schiff base with specific crystallographic and spectroscopic properties that can be analyzed. nih.gov
Another important derivatization is N-nitrosation. While often studied for toxicological reasons, the formation of N-nitroso compounds can also be used for analytical detection. The resulting N-nitrosamines have characteristic UV absorption spectra. acs.org
Furthermore, derivatization can be used to introduce specific functional groups that act as "handles" for further reactions or to improve properties like metabolic stability. For instance, in a related compound, 4-bromo-3-fluoro-N-methyl-2-nitroaniline, the bromine and nitro groups can be modified to create pharmacophores.
For the analysis of complex mixtures containing nitroanilines, derivatization can aid in separation and identification. For example, the derivatization of carboxylic acids with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a technique used in liquid chromatography-mass spectrometry (LC-MS/MS) to improve the detection of these acids. slu.se While not a direct derivatization of this compound itself, this illustrates the principle of using derivatizing agents with nitro-aromatic structures for enhanced analytical sensitivity.
Polymerization Reactions Involving this compound and its Analogues
Copolymerization with Aniline and Other Monomers
The copolymerization of aniline with its derivatives, including nitroanilines, is a method used to modify the properties of polyaniline (PANI), such as its processability and thermal stability. researchgate.net Copolymers of aniline and 3-nitroaniline have been synthesized through in situ oxidative polymerization, varying the molar ratios of the monomers to tune the properties of the resulting material. researchgate.net
The synthesis is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, such as hydrochloric acid. researchgate.netwu.ac.th The resulting copolymers, such as poly(aniline-co-3-nitroaniline), exhibit properties that are intermediate between the homopolymers of aniline and 3-nitroaniline. For instance, the incorporation of 3-nitroaniline units into the polyaniline chain can increase the solubility of the copolymer in common organic solvents like N-methylpyrrolidone (NMP). researchgate.net The solubility has been observed to increase with a higher content of 3-nitroaniline in the copolymer. researchgate.net
Similarly, copolymers of aniline with other substituted anilines, such as o-nitroaniline and o-bromoaniline, have also been prepared. researchgate.networldscientific.com The properties of these copolymers, including their electrical conductivity and spectral characteristics, are influenced by the nature and proportion of the comonomer. researchgate.networldscientific.com For example, the electrical conductivity of poly(aniline-co-o-nitroaniline) is lower than that of polyaniline. researchgate.net
The general structure of these copolymers consists of repeating units of both aniline and the substituted aniline monomer. The arrangement of these units can vary, leading to different copolymer structures and properties.
Mechanism of Polymerization in Nitroaniline Systems
The polymerization of aniline and its derivatives, including nitroanilines, typically proceeds via an oxidative mechanism. nih.gov The process can be broken down into several key steps. The first step is the oxidation of the aniline monomer to form a radical cation. nih.gov This is often initiated by an oxidizing agent like ammonium persulfate.
These radical cations can then couple with each other. In the context of copolymerization, a radical cation of aniline can react with a radical cation of a nitroaniline, or with a neutral molecule of either monomer. This propagation step leads to the growth of the polymer chain. The presence of the nitro group, an electron-withdrawing substituent, on the aniline ring affects the reactivity of the monomer and the properties of the resulting polymer. The polymerization process generally becomes more acidic as it progresses. wu.ac.th
The polymerization mechanism can lead to the formation of different structures within the polymer chain, including benzenoid and quinonoid rings. nih.gov In the case of aniline polymerization, the formation of benzidine-type segments can also occur, particularly in a low pH medium. researchgate.net The final polymer is often obtained as a precipitate, for example, a dark green precipitate of the emeraldine (B8112657) salt form in the case of polyaniline. researchgate.net
The mechanism of polymerization in these systems is complex and can be influenced by various factors, including the reaction conditions, the nature of the oxidant, and the specific monomers involved.
Advanced Spectroscopic and Structural Characterization of N Methyl 3 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the placement and environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of N-methyl-3-nitroaniline, distinct signals corresponding to the aromatic protons and the methyl group protons are observed.
For a related compound, N-methyl-4-nitroaniline, the ¹H NMR spectrum shows two doublets in the aromatic region, which are assigned to the Ar-H protons. A singlet peak is attributed to the NH proton, and another singlet corresponds to the methyl group protons. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the spectrum of N-methyl-4-nitroaniline displays signals in the aromatic region between δ 7.29 – 7.15 ppm and δ 6.84 – 6.76 ppm. rsc.org
The chemical shifts in ¹H NMR are influenced by the solvent used. For instance, the ¹H NMR spectra of N-methyl-4-nitroaniline have been recorded in various deuterated solvents like THF, DMSO, and acetone (B3395972) to study these effects. researchgate.net The amine proton chemical shifts, in particular, can vary and have been determined using spin decoupling techniques when they are not clearly visible in the standard spectrum. scispace.com
Table 1: ¹H NMR Spectral Data for N-Methyl-Aniline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |
|---|---|---|---|
| N-methyl-4-nitroaniline | CDCl₃ | 8.10 (d), 6.5 (d), 4.59 (s, NH), methyl singlet | researchgate.net |
| N-methyl-4-nitroaniline | CDCl₃ | 7.29 – 7.15 (m), 6.84 – 6.76 (m) | rsc.org |
| N-methyl-2-nitroaniline | - | Amine proton at δ 5.40 | scispace.com |
¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, which is influenced by substituent groups.
In the ¹³C NMR spectrum of an N-methylaniline derivative, N-methyl-N-phenylaniline, in CDCl₃, signals are observed at δ 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, and 19.28 ppm. rsc.org For 4-Methyl-3-nitroaniline (B15663), the ¹³C NMR spectrum in DMSO shows peaks at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00 ppm. rsc.org The chemical shifts of the para carbon atoms in various aromatic amines have been systematically studied to evaluate the electronic effects of different amino groups. mdpi.com
The solvent can also affect ¹³C NMR chemical shifts. For example, the ¹³C NMR data for N-methyl-p-nitroaniline has been recorded in Acetone-D6. spectrabase.com
Table 2: ¹³C NMR Spectral Data for Nitroaniline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| N-methyl-N-phenylaniline | CDCl₃ | 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, 19.28 | rsc.org |
| 4-Methyl-3-nitroaniline | DMSO | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 | rsc.org |
| N-methyl-p-nitroaniline | Acetone-D6 | Data available | spectrabase.com |
| 3-Nitroaniline (B104315) | D₂O (predicted) | Data available | hmdb.ca |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
The mass spectrum of a related compound, 2-methyl-3-nitroaniline (B147196), is available in the NIST WebBook. nist.gov The fragmentation of nitroanilines can be complex and may involve rearrangements. For instance, the loss of an OH radical has been observed in the mass spectra of o-nitroanilines, which is a process that can be explained by specific rearrangement pathways. scielo.br Theoretical calculations and tandem mass spectrometry (MS-MS) experiments have been used to confirm the fragmentation pathways of nitroaniline tautomers, providing insights into their gas-phase chemistry. conicet.gov.ar
GC-MS Applications in Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of semi-volatile organic compounds, including nitroanilines, in various matrices. hpst.czlcms.czgcms.cz
EPA Method 8270 provides guidelines for the analysis of semivolatile organic compounds, including 3-nitroaniline, by GC-MS. lcms.czgcms.cz The method ensures reliable identification and quantification of target analytes. gcms.cz For complex samples, qualitative identification of compounds like 3-nitroaniline can be supported by GC/MS techniques, with confirmation based on comparison with mass spectra from standards. epa.gov The use of a hydrogen carrier gas in GC-MS/MS systems has been explored for the analysis of these compounds. hpst.cz
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The gas-phase infrared spectrum of 2-methyl-3-nitroaniline is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov The IR spectra of nitro-N-methylanilines are influenced by the solvent due to hydrogen bonding interactions between the N-H group and the solvent molecules. rsc.org The frequency of the N-H stretching vibration, ν(N-H), is particularly sensitive to the solvent's basicity. rsc.org
Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectra of nitroaniline isomers have been studied to understand their interaction with colloidal gold nanospheres in surface-enhanced Raman spectroscopy (SERS). researchgate.net
Table 3: Key IR Absorption Bands for N-Methylaniline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Family | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitro-N-methylanilines | ν(N-H) stretch | Varies with solvent basicity | rsc.org |
| 2-Methyl-3-nitroaniline | Gas Phase IR | Spectrum available | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. uobabylon.edu.iq This technique is particularly useful for studying conjugated systems, such as those found in nitroanilines.
The UV-Vis spectra of nitroanilines have been recorded in various solvents to study the effect of the medium on the electronic transitions. ulisboa.pt The absorption maximum for N-methyl-3-nitro-aniline is reported to be at 395 nm. chemicalbook.com For the isomers of nitroaniline, the major absorption band attributed to the π → π* transition is observed at different wavelengths in aqueous solutions. researchgate.net Specifically, for m-nitroaniline, this band is found at 375 nm. researchgate.net The solvent can induce shifts in the absorption maxima, known as solvatochromism, which provides information about the nature of the electronic transitions. ulisboa.pt
Table 4: UV-Vis Absorption Maxima (λ_max) for Nitroaniline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| N-methyl-3-nitro-aniline | Not specified | 395 | chemicalbook.com |
| m-Nitroaniline | Aqueous KClO₄ | 375 | researchgate.net |
X-ray Diffraction Studies for Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) has been employed to determine the crystal structures of various nitroaniline derivatives and their salts. For instance, the crystal structures of three salts of 2-methyl-3-nitroaniline with inorganic acids—nitrate (B79036), sulfate (B86663), and dihydrogen phosphate—have been identified using this technique. mdpi.comsemanticscholar.org Theoretical calculations for 2-methyl-3-nitroaniline suggest that in its minimum energy conformation, the nitro group is not coplanar with the benzene (B151609) ring, an unusual feature among nitroanilines. mdpi.comsemanticscholar.org
In a related study, the crystal structure of N-methyl-p-nitroaniline was determined, revealing a monoclinic P21/n space group. researchgate.net The protonation of the nitrogen atom in N-(4-Methylbenzyl)-3-nitroanilinium chloride significantly influences its geometry compared to its free base form. iucr.org While the this compound system in the free base is nearly planar, protonation leads to a structure where only the 3-nitroaniline unit maintains its planarity. iucr.org
A Schiff base derivative, synthesized from 2-methyl-3-nitroaniline and 5-nitrothiophene-2-carbaldehyde, was found to crystallize in the orthorhombic space group P212121. iucr.orgnih.goviucr.orgnih.govamasya.edu.tr In this molecule, the benzene and thiophene (B33073) rings are twisted relative to each other. iucr.orgnih.goviucr.orgnih.govamasya.edu.trresearchgate.net The crystal structure of N-nitro-N-methyl-p-nitroaniline was also solved with high precision. researchgate.netwiley.com
The following table summarizes the crystallographic data for some related nitroaniline compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-methyl-p-nitroaniline researchgate.net | C₇H₈N₂O₂ | Monoclinic | P2₁/n | 10.073(3) | 6.930(4) | 10.812(3) | 101.95(2) | 735.6(9) | 4 |
| 2-Chloro-5-nitroaniline mdpi.com | C₆H₅ClN₂O₂ | Monoclinic | P2₁/c | 13.66(18) | 3.78(6) | 13.67(20) | 91.68(6) | 706(3) | - |
| N-(4-Methylbenzyl)-3-nitroanilinium chloride unizg.hr | C₁₄H₁₅N₂O₂⁺·Cl⁻ | Monoclinic | P2₁/c | 14.2586(7) | 13.1416(8) | 7.7524(3) | 105.215(5) | 1401.73(13) | 4 |
| 2,4,6-trinitro-N-methyl-N-nitroaniline researchgate.net | C₇H₅N₅O₈ | Monoclinic | P2₁/b | 14.137(3) | 10.621(2) | 7.376(2) | 95.19(5) | - | 4 |
The crystal packing of nitroanilines is significantly influenced by hydrogen bonds and other intermolecular interactions. In m-nitroaniline, molecular orbital calculations have shown that the differing capacities for N-H···O and C-H···O hydrogen bonds, dictated by the monomer geometries, lead to distinct crystal structures. acs.org It forms chains that pair up into "strands," which then stack in a head-to-head fashion. acs.org These stacks are further organized through C-H···O hydrogen bonds with neighboring stacks. acs.org
In the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming chains. iucr.orgnih.goviucr.orgnih.govamasya.edu.trresearchgate.net Weak π-π stacking interactions also contribute to the stabilization of the crystal structure. iucr.orgnih.goviucr.orgresearchgate.net The study of C-methylated nitroanilines, such as 4-methyl-3-nitroaniline, reveals complex hydrogen-bonding patterns. researchgate.net In this particular compound, which has four molecules in the asymmetric unit, two types of molecules form molecular ladders via N-H···O hydrogen bonds, while the other two form single chains. researchgate.net
The introduction of C-methyl groups into 2- or 3-nitroanilines leads to supramolecular aggregation patterns that are very different from their unsubstituted counterparts. researchgate.net For N-(4-Methylbenzyl)-3-nitroanilinium chloride, the crystal structure is characterized by hydrogen-bonded chains connected via N-H···Cl interactions, which are further consolidated by C-H···Cl and C-H···O interactions. unizg.hr These chains then link into a two-dimensional network. unizg.hr
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science as different polymorphs can exhibit distinct physical properties. soton.ac.uk The crystallization process, including factors like solvent and temperature, plays a major role in determining which polymorph is formed. soton.ac.uk
Studies on nitroanilines have revealed the existence of polymorphism. For example, two different polymorphs of 2-methyl-6-nitroaniline (B18888) were obtained from crystallization with different co-formers. soton.ac.uk Form 1 exhibits a herringbone structure typical of significant π-π interactions, with molecules forming 'dimers' through weak hydrogen bridging. soton.ac.uk Form 2 shows stacks of tilted molecules linked by weak interactions between various functional groups. soton.ac.uk
Research on N-benzyl-2-methyl-4-nitroaniline (BNA) has also identified two polymorphs, an orthorhombic phase and a monoclinic phase, which can be obtained from different solvents. aip.org The difference in their crystal structures is confirmed by Raman spectroscopy. aip.org Furthermore, studies on 2-iodo-4-nitroaniline (B1222051) have characterized three distinct crystal polymorphs. researchgate.net The investigation of polymorphism in o-nitroaniline has also been a subject of preliminary research. rsc.org The chloride salt of m-nitroaniline has also been shown to exhibit polymorphism. tandfonline.com
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the Schiff base synthesized from 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. iucr.orgnih.goviucr.orgnih.govresearchgate.net Red spots on the Hirshfeld surface mapped over dnorm correspond to O···H contacts, highlighting their significance. nih.govresearchgate.net
The analysis also confirms the importance of H-atom contacts in establishing the crystal packing. nih.goviucr.org Other notable interactions include C···N/N···C (5.8%) and C···H/H···C (5.4%). nih.goviucr.org The electrostatic potential mapped on the Hirshfeld surface shows distinct donor (red) and acceptor (blue) regions, providing further insight into the intermolecular interactions. nih.govresearchgate.net The shortest intercentroid separation between benzene and thiophene rings indicates very weak π-π stacking interactions. iucr.orgnih.gov
Polymorphism Studies in Related Nitroanilines
Advanced Microscopic Techniques for Morphological Characterization (e.g., AFM for polymer studies)
For instance, AFM has been used to study the morphology of copolymer films of aniline (B41778) and 3-nitroaniline, revealing a smoother surface for the copolymers. researchgate.net This technique, supported by particle size distribution studies, demonstrated that the physicochemical properties of these copolymers could be optimized by adjusting the monomer composition. researchgate.net
In another study, covalent organic polymers (COPs) based on a green fluorescent protein chromophore were synthesized and characterized. rsc.org AFM analysis showed that one polymer consisted of nanosheets, while another exhibited a nanosphere morphology. rsc.org AFM has also been used to characterize the thickness of thin nanofilms created by interfacial polymerization, revealing film thicknesses of approximately 20 nm. nih.gov The surface properties, including morphology and roughness, of thermoresponsive polymer films have also been investigated using AFM. researchgate.net
Computational Chemistry and Theoretical Studies of N Methyl 3 Nitroaniline
Quantum Chemical Calculations (e.g., DFT, HF methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the properties of N-Methyl-3-nitroaniline. asianpubs.org These methods allow for the detailed examination of the molecule's electronic structure and geometry. asianpubs.org
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. scispace.com Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to perform geometry optimization. asianpubs.org This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached. e-journals.ingoogle.com
A study involving theoretical calculations on the isomeric molecules N-methyl-2-nitroaniline, this compound, and N-methyl-4-nitroaniline highlighted the influence of the substituent positions on the molecular geometry and p-electron distribution. researchgate.net The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) connected through a conjugated π-system makes these molecules interesting for analyzing electronic effects. researchgate.net For related compounds, optimized bond lengths and angles calculated via DFT and HF methods have shown good agreement with experimental results from X-ray diffraction. asianpubs.org
The table below shows representative crystal structure data for this compound, which serves as a benchmark for computational geometry optimization.
Table 1: Crystal Structure Data for this compound
| Parameter | Value |
|---|---|
| Space Group Symbol | P 1 21/c 1 |
| a | 6.9742 Å |
| b | 12.7802 Å |
| c | 8.2930 Å |
| α | 90 ° |
| β | 104.760 ° |
| γ | 90 ° |
| Z | 4 |
Data sourced from the Crystallography Open Database. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's stability and polarizability. nih.gov A smaller gap generally indicates higher reactivity and easier electron transfer. researchgate.net
For a related molecule, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitroaniline, the presence of the nitro group at the meta position resulted in a small energy gap of 2.66 eV, indicating its electron-withdrawing nature. taylorandfrancis.com In another study on a Schiff base derived from 2-methyl-3-nitro-phenylamine, the HOMO and LUMO were found to be localized across the molecule, with an energy gap of 3.7160 eV. nih.gov These studies illustrate how the electronic properties of molecules containing the 3-nitroaniline (B104315) moiety are analyzed. nih.govtaylorandfrancis.com
The energies of HOMO, LUMO, and the resulting energy gap are key parameters derived from these calculations.
Table 2: Conceptual DFT-Derived Properties
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (ionization potential). researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electron affinity). nih.gov |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
Theoretical methods can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. scispace.com DFT calculations are commonly used to compute vibrational frequencies, which can then be compared with experimental data to assign spectral bands to specific molecular vibrations. asianpubs.org For instance, in a study on a related sulfonamide, predicted vibrational frequencies were compared with experimental IR spectra, showing good correspondence. researchgate.net
Similarly, electronic absorption spectra can be calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.net The predicted maximum absorption wavelength (λmax) corresponds to electronic transitions, often from the HOMO to the LUMO. chemicalbook.com For this compound, a λmax of 395 nm has been reported in the literature. chemicalbook.comguidechem.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Charge Density Distribution Analysis and Multipolar Atom Models
The distribution of electron density is key to understanding a molecule's chemical bonding and intermolecular interactions. researchgate.net A theoretical study on the nitro-derivatives of N-methylaniline, including the 3-nitro isomer, utilized a multipolar atom model (MAM) to analyze the charge density. researchgate.netresearchgate.net This approach provides a more detailed description of the electron distribution compared to the simpler independent atom model (IAM) by accounting for the aspherical nature of atomic electron densities in a molecular environment. researchgate.netresearchgate.net
The analysis helps in understanding the effects of the electron-donating and electron-withdrawing groups on the aromatic ring's p-electron system. researchgate.net It also enables the study of intermolecular interactions through the analysis of topological properties of the electron density and the estimation of dissociation energies. researchgate.net
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For instance, DFT calculations have been used to investigate the thermal and acid-catalyzed rearrangement mechanisms of N-methyl-N-nitroanilines. researchgate.net Such studies explore various proposed pathways, calculate the energies of transition states and intermediates, and determine the most energetically favorable reaction mechanism. researchgate.net
While specific studies on the reaction mechanisms of this compound were not found, research on related compounds provides a framework for how such investigations would be conducted. For example, studies on the nitration of protected toluidine derivatives show how theoretical models can explain regioselectivity based on the electronic effects of substituent groups. ulisboa.pt These computational approaches can predict reaction outcomes and provide insights that are difficult to obtain through experimental means alone. researchgate.netulisboa.pt
In Silico Research on DNA Binding Agents and Drug Design
Computational chemistry and theoretical studies have become instrumental in the field of drug discovery and design, offering insights into the molecular interactions that underpin the therapeutic potential of novel compounds. In the context of this compound and its derivatives, in silico research has been particularly focused on elucidating their capabilities as DNA binding agents. These computational approaches, including molecular docking simulations, allow for the prediction and analysis of the binding affinities and modes of interaction between these small molecules and biological macromolecules like DNA. Such studies are pivotal in the early stages of identifying promising candidates for further development as therapeutic agents, particularly in anticancer research where DNA is a primary target.
One area of significant investigation involves the study of N-ferrocenylmethylnitroaniline derivatives, where the this compound scaffold is functionalized with a ferrocenyl group. This combination of an organic nitroaromatic structure with an organometallic moiety has been explored for its potential to interact with DNA. Molecular docking studies have been employed to understand the binding of these compounds to DNA topoisomerases, which are crucial enzymes involved in DNA replication and a common target for anticancer drugs.
A notable study focused on the interaction between N-ferrocenylmethyl-3-nitroaniline (3FMNA) and the A-subunit of Escherichia coli DNA gyrase (EcGyr-A), a type II topoisomerase. researchgate.net The research utilized molecular docking simulations to predict the binding affinity and interaction patterns. The results indicated that 3FMNA exhibited a strong interaction with the DNA gyrase. researchgate.net The docking scores, which are a measure of the predicted binding affinity, were calculated to be significantly favorable.
Table 1: Molecular Docking Scores of N-ferrocenylmethylnitroaniline Derivatives with E. coli DNA Gyrase-A (EcGyr-A)
| Compound | MolDock Score | Rerank Score |
|---|---|---|
| N-ferrocenylmethyl-2-nitroaniline (2FMNA) | -92.0111 | -40.9575 |
| N-ferrocenylmethyl-3-nitroaniline (3FMNA) | -96.0866 | -73.4476 |
| N-ferrocenylmethyl-4-nitroaniline (4FMNA) | -95.6808 | -73.6423 |
Data sourced from a molecular docking study on N-ferrocenylmethylnitroanilines. researchgate.net
The data reveals that N-ferrocenylmethyl-3-nitroaniline (3FMNA) has a strong predicted binding affinity to the E. coli DNA Gyrase-A, as indicated by its favorable MolDock and Rerank scores. researchgate.net
Further computational research has explored other derivatives, such as N-(acetylphenyl)-N-ferrocenylmethyl-3-nitroaniline, to assess their DNA binding properties. researchgate.net These in silico investigations use molecular docking to explore interactions with DNA sequences. The findings from these studies highlight the importance of hydrogen bonding in the binding process, with all tested compounds showing negative binding energies, which suggests strong interactions with the target DNA. researchgate.net The research also noted that the affinity of these compounds for various base pairs was consistent across both standard and mutated DNA sequences. researchgate.net These computational results provide a valuable foundation for the rational design and synthesis of new this compound derivatives with enhanced DNA binding capabilities, offering a promising avenue for the development of novel therapeutic agents. researchgate.netmatilda.science
Environmental Fate and Biotransformation Research of N Methyl 3 Nitroaniline
Aerobic Microbial Degradation Studies
Aerobic degradation is a key process in the natural attenuation of many organic pollutants. For N-substituted nitroaromatic compounds, this often involves microbial populations capable of utilizing the compound as a source of carbon, nitrogen, and energy.
Research has successfully isolated and identified bacterial strains capable of degrading N-methyl-substituted nitroanilines under aerobic conditions. A notable example, although for the isomer N-methyl-4-nitroaniline, is the isolation of an aerobic bacterium, Pseudomonas sp. strain FK357, from soil microcosms. plos.orgebi.ac.uk This strain demonstrated the ability to use N-methyl-4-nitroaniline as the sole source of carbon, nitrogen, and energy. plos.orgresearchgate.net The isolation of such potent microbial strains is a significant step, as it highlights a natural capacity within certain microbial communities to break down these synthetic compounds. plos.orglookchem.com Studies on soil microcosms have confirmed the efficient aerobic degradation of N-methyl-4-nitroaniline by indigenous soil microorganisms, suggesting that similar processes may be possible for N-methyl-3-nitroaniline. plos.orgchemicalbook.com
The aerobic metabolic pathway for N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been elucidated, providing a model for the potential degradation of this compound. The degradation initiates with an N-demethylation reaction. plos.org This initial step is catalyzed by a putative demethylase enzyme, which removes the methyl group (-CH₃) from the amine, yielding 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). plos.orgresearchgate.net The specific activity for this N-demethylation reaction was determined to be 12.33±0.15 nmol min⁻¹ mg of protein⁻¹. plos.org
The second step involves a monooxygenation reaction. Cell-free extracts show that a flavin-dependent monooxygenase catalyzes the hydroxylation of 4-nitroaniline, removing the nitro group (–NO₂) and forming 4-aminophenol (B1666318) (4-AP). plos.orgebi.ac.uk This type of reaction is common in the aerobic degradation of various nitroaromatic compounds. plos.org
The third step is oxidative deamination , where the amino group (-NH₂) of 4-aminophenol is released, resulting in the formation of 1,2,4-benzenetriol (B23740) (BT). plos.orgebi.ac.uk This terminal intermediate subsequently undergoes ring cleavage by 1,2,4-benzenetriol 1,2-dioxygenase, leading to further degradation. plos.org While this pathway is detailed for the 4-nitro isomer, research has also shown that soybean lipoxygenase can mediate the N-demethylation of N,N-dimethyl-3-nitroaniline, suggesting that similar enzymatic processes can act on the 3-nitro isomer. nih.gov
Table 1: Aerobic Metabolic Intermediates of N-Methyl-4-nitroaniline Degradation by Pseudomonas sp. strain FK357
| Step | Initial Compound | Key Reaction | Enzyme Type (Putative) | Product(s) |
| 1 | N-Methyl-4-nitroaniline | N-demethylation | Demethylase | 4-Nitroaniline, Formaldehyde |
| 2 | 4-Nitroaniline | Monooxygenation | Flavin-dependent Monooxygenase | 4-Aminophenol |
| 3 | 4-Aminophenol | Oxidative deamination | Deaminase | 1,2,4-Benzenetriol |
| 4 | 1,2,4-Benzenetriol | Ring Cleavage | Dioxygenase | Further degradation products |
This table is based on the degradation pathway of the isomer N-methyl-4-nitroaniline as detailed in studies. plos.org
Identification of Microbial Strains Involved in Degradation (e.g., Pseudomonas sp.)
Anaerobic Biotransformation and Reduction Mechanisms
Under anaerobic conditions, such as those found in certain wastewater treatment systems and sediments, the biotransformation of nitroaromatic compounds follows different pathways, primarily involving reduction.
Nitroaromatic compounds are known to be toxic to various microorganisms, including the methanogenic archaea crucial for anaerobic digestion. nih.gov Studies on the isomer N-methyl-p-nitroaniline (MNA) have demonstrated its inhibitory effect on acetoclastic methanogens. colab.wsresearchgate.netresearchgate.net The 50% inhibition concentration (IC₅₀) of MNA for these methanogens was found to be 103 μM, indicating significant toxicity. nih.govcolab.wsresearchgate.net A nearly complete inhibition of methanogenesis was observed at an MNA concentration of 315 μM. nih.gov This inhibitory effect underscores the potential disruption that N-methyl-nitroaniline compounds can cause in anaerobic wastewater treatment processes.
The primary biotransformation pathway for nitroaromatic compounds under anaerobic conditions is the reduction of the nitro group to an amino group. In the case of N-methyl-p-nitroaniline (MNA), it is transformed almost stoichiometrically to its corresponding aromatic amine, N-methyl-p-phenylenediamine (MPD). nih.govcolab.wsresearchgate.net This reduction is a critical detoxification step, as the resulting amino derivative is considerably less toxic to methanogenic populations. nih.gov For instance, while MNA had an IC₅₀ of 103 μM, its metabolite MPD caused only a 13.9% inhibition at a much higher concentration of 1025 μM. nih.govcolab.wsresearchgate.net The MPD metabolite itself was not mineralized further under the studied anaerobic conditions but was observed to readily autoxidize and polymerize upon exposure to air at an alkaline pH. nih.govcolab.ws This transformation highlights a common fate for aromatic amines generated during anaerobic treatment. core.ac.uk
Table 2: Toxicity of N-Methyl-p-nitroaniline (MNA) and its Metabolite on Methanogens
| Compound | Microbial Population | Effect | Concentration for Effect |
| N-Methyl-p-nitroaniline (MNA) | Acetoclastic Methanogens | 50% Inhibition (IC₅₀) | 103 μM |
| N-Methyl-p-phenylenediamine (MPD) | Acetoclastic Methanogens | 13.9% Inhibition | 1025 μM |
This table is based on toxicity data for the isomer N-methyl-p-nitroaniline. nih.govcolab.wsresearchgate.net
Impact of this compound on Anaerobic Microbial Populations (e.g., Methanogens)
Environmental Remediation Strategies
Effective remediation of sites contaminated with this compound requires strategies that can leverage the biological degradation pathways identified in laboratory studies. Bioremediation, which uses microorganisms to degrade pollutants, is a promising approach. researchgate.net
Based on the research into its isomers, in situ bioremediation techniques could be employed. For aerobic treatment of contaminated soils or water, bioaugmentation with specific, highly efficient degrading strains like Pseudomonas sp. could be effective. plos.orgresearchgate.net Other in situ aerobic treatments such as bioventing and biosparging could also enhance the activity of indigenous microorganisms capable of degrading the compound. researchgate.net
For waste streams treated under anaerobic conditions, such as in an Upflow Anaerobic Sludge Blanket (UASB) reactor, the transformation of the nitro-compound to its less toxic amine derivative is a key advantage. nih.govcolab.ws While the amine metabolite may persist, subsequent aeration can lead to its polymerization and removal from the aqueous phase. nih.govcolab.ws This two-step anaerobic-aerobic process could form the basis of an effective treatment train for industrial wastewater containing this compound. Further research into phytoremediation, using plants to degrade or contain organic pollutants, could also offer a cost-effective and environmentally friendly remediation option for large, low-concentration contaminated sites. researchgate.netepa.gov
Bioremediation Approaches for Nitroaromatic Compounds
Bioremediation has emerged as a promising and cost-effective technology for the cleanup of sites contaminated with nitroaromatic compounds. mdpi.com This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to degrade or transform these recalcitrant molecules. mdpi.comnih.gov The degradation can proceed through either aerobic (in the presence of oxygen) or anaerobic (in the absence of oxygen) pathways. nih.gov
Aerobic Degradation:
Under aerobic conditions, bacteria have evolved several strategies to metabolize nitroaromatic compounds. mdpi.com These include:
Dioxygenase and Monooxygenase Attack: Enzymes like dioxygenases and monooxygenases can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.govnih.gov
Partial Reduction: The nitro group can be partially reduced to a hydroxylamine (B1172632), which can then be further metabolized. mdpi.comnih.gov
Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring, forming a Meisenheimer complex. This complex then rearomatizes by eliminating the nitro group as nitrite. nih.gov
For instance, a Pseudomonas sp. strain was found to degrade p-nitroaniline (a related compound) by transforming it into intermediates like catechol, which can then be mineralized through ortho and meta cleavage pathways. eaht.org Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to mineralize various nitroaromatic compounds, including 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The extensive mycelial networks of filamentous fungi offer an advantage by increasing the interaction time between their enzymes and the pollutants. mdpi.com
Anaerobic Degradation:
In anaerobic environments, the primary transformation pathway involves the reduction of the nitro group. mdpi.com Nitroreductases, which can be either oxygen-sensitive or insensitive, catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming the corresponding amine. mdpi.comnih.gov For example, N-methyl-p-nitroaniline (MNA), a compound similar in structure to this compound, has been shown to be readily biotransformed into N-methyl-p-phenylenediamine (MPD) by anaerobic sludge. nih.govdoi.org While the resulting aromatic amines are often less toxic than the parent nitroaromatic compound, their complete mineralization may require subsequent aerobic treatment. nih.gov
| Nitroaromatic Compound | Microorganism(s) | Degradation Condition | Key Findings & Transformation Products | Reference |
|---|---|---|---|---|
| p-Nitroaniline | Pseudomonas sp. DL17 | Aerobic | Complete degradation within 48 hours. Intermediates include p-phenylenediamine, catechol, and cis-cis muconic acid. | eaht.org |
| N-Methyl-p-nitroaniline (MNA) | Pseudomonas sp. strain FK357 | Aerobic | Utilized as sole carbon, nitrogen, and energy source. Pathway involves N-demethylation to 4-nitroaniline, followed by formation of 4-aminophenol and 1,2,4-benzenetriol. | plos.org |
| N-Methyl-p-nitroaniline (MNA) | Anaerobic Granular Sludge | Anaerobic | Completely transformed to N-methyl-p-phenylenediamine (MPD). | nih.gov |
| 2,4,6-Trinitrotoluene (TNT) | Phanerochaete chrysosporium (White-rot fungus) | Aerobic | Mineralization of TNT is correlated with the presence of manganese-dependent peroxidase. | cambridge.org |
| 3-Nitroaniline (B104315) | Pseudomonas sp. strain P6 | Aerobic (Co-metabolism) | Metabolized completely to carbon dioxide in the presence of 4-nitroaniline. | chemicalbook.comtaylorandfrancis.com |
| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Anaerobic/Aerobic | Reduced to hydroxylaminobenzene, which is then rearranged to ortho-aminophenol. |
Physicochemical Treatment Methods (e.g., Continuous Bioreactor Systems)
Physicochemical treatment methods, particularly when integrated with biological processes in bioreactors, offer a controlled and efficient means of remediating wastewater contaminated with nitroaromatic compounds. nih.gov Continuous bioreactor systems, such as the Upflow Anaerobic Sludge Blanket (UASB) reactor, have been effectively used for this purpose. nih.gov
A study on the continuous treatment of N-methyl-p-nitroaniline (MNA) in a UASB reactor demonstrated its successful transformation. nih.govdoi.org In this system, MNA was completely degraded to N-methyl-p-phenylenediamine (MPD) at loading rates up to 297.5 μM per day. doi.org An important finding was that the transformation product, MPD, was significantly less inhibitory to the methanogenic microbial population than the parent compound, MNA. nih.govdoi.org While MPD was not mineralized under the anaerobic conditions of the reactor, it was found to undergo autoxidation and extensive polymerization upon aeration at an alkaline pH, providing a potential pathway for its removal from the effluent. doi.org
Other bioreactor configurations have also been explored. For instance, integrated membrane-aerated bioreactor systems with distinct anoxic and aerated zones have been designed to optimize the degradation of compounds like 4-nitrophenol (B140041) by first anaerobically reducing the nitro group to an amino group, which is then degraded aerobically. mdpi.com Continuous flow systems combining chemical reduction (e.g., using zero-valent iron) with enzymatic catalysis have also been developed for the transformation of nitroaromatic compounds into valuable aminophenols. uwindsor.ca These systems can overcome limitations of whole-cell biocatalysis, such as product toxicity and slow substrate uptake.
| Bioreactor Type | Target Compound | Key Performance Parameters | Outcome/Product | Reference |
|---|---|---|---|---|
| Upflow Anaerobic Sludge Blanket (UASB) | N-Methyl-p-nitroaniline (MNA) | Full degradation at loading rate up to 297.5 μM/day. | Transformation to N-methyl-p-phenylenediamine (MPD). | doi.org |
| Anaerobic Fluidized Bed Bioreactor | N-Methyl-p-nitroaniline (MNA) | Operated with ethanol (B145695) as an amendment. | Reduction of MNA to N-methyl-p-phenylenediamine (MPD). | chemicalbook.com |
| Integrated Membrane-Aerated Bioreactor | 4-Nitrophenol (4-NP) | Anoxic and aerated zones for sequential anaerobic and aerobic degradation. | Formation of 4-aminophenol (4-AP) followed by aerobic degradation. | mdpi.com |
| Continuous Flow Packed-Bed Catalytic Reactor | Aromatic Nitrobenzoic Acids | Hydrogenation in water. | Production of corresponding anilines in excellent yields. | researchgate.net |
| Continuous Flow System with Immobilized Enzyme | Nitrobenzene | Sequential zinc-reduction and mutase-catalyzed reaction. | Rapid conversion of unstable hydroxylaminobenzene intermediate to ortho-aminophenol. |
Toxicological Research and Biological Activity of N Methyl 3 Nitroaniline and Its Derivatives
Mechanism of Toxicity of Nitroaromatic Compounds
Nitroaromatic compounds, a class to which n-Methyl-3-nitroaniline belongs, are recognized for their potential toxicity. The presence and metabolic reduction of the nitro group are central to their toxicological profile.
Mutagenic Properties and DNA Interaction
Nitroaromatic compounds are known to be mutagenic, capable of causing various types of genetic mutations, including frameshifts, transitions, and transversions. google.com The mutagenic potential is linked to the interaction of their metabolic products with DNA. google.com Oxidation and reduction products of nitroaromatic compounds can directly damage DNA or lead to the formation of DNA adducts. google.com These adducts, if not repaired, can cause misincorporation of nucleotides during DNA replication, leading to mutations.
The mutagenicity of these compounds is often dependent on their metabolic activation by nitroreductase enzymes found in bacteria and other organisms. vulcanchem.com This activation is crucial, as the parent nitroaromatic compounds are often unreactive towards purified DNA themselves. mdpi.com The position of the nitro group on the aromatic ring and the presence of other functional groups can significantly influence the compound's mutagenicity and carcinogenicity. google.com Research has established that the biological effects of DNA adducts formed by nitroaromatic compounds depend on several factors, including the structure of the adduct, the DNA sequence context, and the repair capabilities of the cell. nih.gov
Formation of Reactive Metabolites
The toxicity of nitroaromatic compounds is intrinsically linked to their metabolic bioactivation. Current time information in Bangalore, IN. The electron-withdrawing nature of the nitro group facilitates its reduction in biological systems, a process that generates several reactive intermediates. Current time information in Bangalore, IN. This bioreduction can occur via a one-electron or two-electron pathway, catalyzed by various enzymes such as cytochrome P450 reductases. Current time information in Bangalore, IN.derpharmachemica.com
The initial one-electron reduction forms a nitro anion radical. Current time information in Bangalore, IN. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) anion radical and regenerating the parent nitroaromatic compound in a futile cycle that leads to oxidative stress. Current time information in Bangalore, IN.
Further reduction leads to the formation of a nitroso derivative, followed by a hydroxylamine (B1172632) derivative. Current time information in Bangalore, IN.derpharmachemica.com These intermediates, particularly the N-hydroxylamine, are highly reactive electrophiles. vulcanchem.comderpharmachemica.com They are capable of covalently binding to cellular macromolecules, including proteins and, most critically, DNA, which is a key step in initiating mutagenesis and carcinogenesis. derpharmachemica.com The products of these metabolic transformations, such as arylhydroxylamines, can be as toxic or even more toxic than the original compound. nih.gov
Genotoxic Effects
The formation of reactive metabolites and their subsequent interaction with DNA are the primary drivers of the genotoxic effects of nitroaromatic compounds. google.com Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. The ability of nitroaromatic compounds to form DNA adducts directly contributes to their genotoxicity. google.com
Studies using various assay systems, such as the Ames test with Salmonella typhimurium strains and the SOS chromotest with Escherichia coli, have demonstrated the genotoxic potential of numerous nitroarenes. wipo.int The genotoxicity is often dependent on the metabolic activation by bacterial nitroreductases and O-acetyltransferases. wipo.int For instance, the genotoxicity of some nitroarenes is significantly higher in bacterial strains that overexpress these enzymes. wipo.int Research has shown that various nitroaromatic compounds can induce DNA damage, confirming their genotoxic risk. nih.gov
Exploration of Biological Activities of this compound Derivatives
While the nitroaromatic scaffold is associated with toxicity, it is also a key feature in many biologically active molecules. Researchers have synthesized and evaluated derivatives of this compound for various therapeutic applications, including antibacterial and anticancer activities.
Antibacterial Properties
Derivatives of nitroanilines have been investigated for their potential as antimicrobial agents. The nitro group is a critical component for this activity, often acting through mechanisms involving the inhibition of microbial enzymes after reductive activation. For example, Schiff bases derived from 2-methyl-3-nitroaniline (B147196) have demonstrated efficacy against Staphylococcus aureus.
Research into other related structures further supports the potential of this chemical class. Studies on nitroaniline derivatives of 2,2'-methylene-bis-(3,4,6-trichloroacetoxy benzene) have shown antimicrobial activity against a range of microorganisms, including Bacillus subtilis and Brevibacterium ammoniagenes. koreascience.kr Similarly, derivatives of 1-isopropyl-4-methyl-2-nitroaniline have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents onto the nitroaniline core allows for the modulation of antibacterial potency.
Table 1: Antibacterial Activity of Selected Nitroaniline Derivatives
| Derivative Class | Example Compound/Derivative | Target Organism | Observed Activity |
|---|---|---|---|
| Schiff Bases | Schiff base of 2-methyl-3-nitroaniline | Staphylococcus aureus | Effective |
| Methylene-bis-trichloroacetoxy benzene (B151609) | 2,2'-methylene-bis[3,4,6-trichloro-β-(o-nitroanilino)propionoxy benzene] | Bacillus subtilis Natto | Strong activity |
| Methylene-bis-trichloroacetoxy benzene | 2,2'-methylene-bis[3,4,6-trichloro-β-(o-nitroanilino)propionoxy benzene] | Brevibacterium ammoniagenes | Strong activity |
| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Bacillus cereus | MIC: 6.25 µg/mL |
| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Bacillus subtilis | MIC: 12.5 µg/mL |
| Benzimidazolones | 1-isopropyl-3-(4-chloro-benzoyl)-5-methyl-benzimidazol-2-one | Staphylococcus aureus | MIC: 12.5 µg/mL |
Anticancer Activity and Prodrug Mechanisms
The unique electronic properties of the nitroaromatic group have been exploited in the design of anticancer agents, particularly hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), a condition that renders them resistant to conventional radiation and chemotherapy. dntb.gov.ua Hypoxia-activated prodrugs are designed to be relatively non-toxic in normal, oxygenated tissues but are selectively activated to potent cytotoxic agents in the reductive environment of hypoxic tumor cells. nih.govdntb.gov.ua
The mechanism relies on tumor-specific reductases that reduce the nitro group, initiating a cascade that releases a DNA-damaging agent, such as an alkylating mustard. google.comnih.gov This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect within the tumor. Numerous nitroaniline-based alkylating agents have been developed and investigated as hypoxia-selective cytotoxins. google.comwipo.int
Derivatives of this compound have been specifically explored for their anticancer potential. A molecular docking study investigated N-ferrocenylmethyl-3-nitroaniline as a potential anticancer agent by modeling its interaction with DNA Gyrase-A, a type II DNA topoisomerase that is a target for some anticancer drugs. researchgate.net Such studies help in understanding the binding modes and potential efficacy of these compounds at a molecular level.
Table 2: Anticancer Research on Selected Nitroaniline Derivatives
| Derivative | Research Focus | Target/Mechanism | Finding/Potential |
|---|---|---|---|
| N-ferrocenylmethyl-3-nitroaniline (3FMNA) | Molecular Docking Study | Escherichia coli DNA Gyrase-A | Showed strong interaction and favorable binding to the enzyme's active site, suggesting potential as an anticancer drug. researchgate.net |
| General Nitroaniline Derivatives | Hypoxia-Activated Prodrugs | Reductive activation in hypoxic tumor cells to release alkylating agents | Acts as hypoxia-selective cytotoxins, with potential for targeted cancer therapy. google.comwipo.int |
| 2-Aminobenzothiazole derivative (OMS14) from 4-nitroaniline (B120555) | In-vitro Cytotoxicity | A549 (Lung) & MCF-7 (Breast) cancer cell lines | Showed significant growth reduction with IC50 values of 22.13 µM (A549) and 49.37 µM (MCF-7). nih.gov |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound and its derivatives has shown that the nitroaniline scaffold is a promising area for the development of new anti-inflammatory agents. While direct studies on the anti-inflammatory effects of this compound are not extensively available in the reviewed literature, research on closely related compounds provides valuable insights.
Derivatives of 3-nitroaniline (B104315) have been a focus of synthetic chemistry for creating compounds with potential therapeutic activities. For instance, a Schiff base synthesized from 3-nitroaniline and 3-ethoxysalicylaldehyde, named 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, has been investigated. acs.org While the primary focus of that study was on the antimicrobial properties of its metal complexes, the anti-inflammatory potential of Schiff bases derived from aromatic amines is a well-established area of research. acs.org
Another related compound, (4-Methyl-3-nitrophenyl)methanamine, has been evaluated for its anti-inflammatory effects. Studies indicate that it has the capability to inhibit the production of pro-inflammatory cytokines. Pro-inflammatory cytokines are signaling molecules that play a crucial role in orchestrating an inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs.
Furthermore, research on N-Methyl-2-nitroaniline, an isomer of the subject compound, has demonstrated anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). bioline.org.br These enzymes are critical mediators of the inflammatory process.
In contrast, a study on N-benzyl-4-methyl-2-nitroaniline, another related nitroaniline derivative, showed weak to no inhibitory effects on lipopolysaccharide (LPS)-induced nitrite (B80452) accumulation in macrophages. Nitrite accumulation is an indicator of nitric oxide production, a key inflammatory mediator.
The anti-inflammatory potential of these compounds is often attributed to the electronic properties conferred by the nitro and amino groups on the aniline (B41778) ring. These functional groups can influence the molecule's ability to interact with biological targets involved in the inflammatory cascade.
Hypoglycemic and Antihyperglycemic Effects (for related nitroanilines)
The investigation of nitroaniline derivatives for managing blood glucose levels has yielded promising results, suggesting that this class of compounds may have therapeutic potential in the context of diabetes. Although specific studies on this compound were not prominent in the surveyed literature, research on related m-nitroaniline derivatives indicates significant biological activity in this area.
One study reported on the hypoglycemic and antihyperglycemic effects of a m-nitroaniline derivative of azalactone, referred to as MNADA. This compound was found to produce significant hypoglycemic and antihyperglycemic effects in both normal and alloxan-induced diabetic rabbits. The results for MNADA were comparable to another derivative, OCADA (o-chloroaniline derivative of azalactone), indicating that the nitroaniline moiety is a key structural feature for this activity.
Further supporting the potential of this chemical class, 3-nitroaniline derivatives, in general, have been reported to exhibit hypoglycemic effects in diabetic models. fishersci.se Additionally, a patent for certain aniline derivatives has claimed their utility as antihyperglycemic agents, further highlighting the interest in this scaffold for the development of new diabetes therapies. nih.gov The presence of the nitro group on the aniline ring appears to be a crucial factor in the observed hypoglycemic activity of some of these derivatives. researchgate.net
The mechanism of action for these compounds has not been fully elucidated in the available literature but may involve various pathways targeted by current oral hypoglycemic drugs.
Environmental Impact and Ecotoxicity
Nitroaromatic compounds, including this compound, are recognized as significant environmental pollutants due to their widespread use in industrial synthesis and their inherent chemical properties. thermofisher.com The environmental risk assessment of these compounds is crucial for understanding their potential impact on ecosystems.
Effects on Aquatic Ecosystems
The ecotoxicity of this compound and its isomers poses a considerable threat to aquatic life. Safety Data Sheets (SDS) for the closely related isomer, 2-methyl-3-nitroaniline, consistently include the hazard statement "Toxic to aquatic life with long lasting effects". nih.govdcfinechemicals.com This indicates that the compound can cause harm to aquatic organisms and that its effects may persist over time.
Table 1: Aquatic Toxicity of 4-Methyl-3-nitroaniline (B15663)
| Species | Endpoint | Value | Exposure Time | Source |
| Pimephales promelas (fathead minnow) | LC50 | 26 mg/L | 96 hours | jebas.org |
| Daphnia magna (water flea) | EC50 | 14.2 mg/L | 48 hours | jebas.org |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test organisms within a specified period. EC50 (Effective Concentration, 50%) is the concentration of a chemical which causes a defined effect in 50% of the test organisms.
This data demonstrates that isomers of this compound are toxic to both fish and aquatic invertebrates, which are key components of aquatic ecosystems. The release of such compounds into waterways could, therefore, have detrimental effects on the health and structure of these environments.
Persistence in the Environment
The persistence of nitroaromatic compounds in the environment is a significant concern. The nitro group attached to the benzene ring makes these compounds generally resistant to degradation, a property known as recalcitrance. thermofisher.comoecd.org This resistance can lead to their accumulation in soil and water.
For the related compound 2-methyl-3-nitroaniline, it is noted as being insoluble in water, and its persistence is considered unlikely on this basis, however, it is also stated to be a substance known to be hazardous to the environment and not degradable in wastewater treatment plants. nih.govdcfinechemicals.com This suggests that while it may not persist in the water column due to low solubility, it may accumulate in sediments. The log KOW for 3-nitro-o-toluidine (an alternative name for 2-methyl-3-nitroaniline) is 2.02, indicating some potential for bioaccumulation. nih.gov For 3-nitroaniline, it is classified as "not readily biodegradable" but with "low bioaccumulation potential". epa.gov
Biodegradation of nitroanilines can occur under specific conditions. For example, some bacterial strains have been shown to degrade these compounds. However, the process can be slow and may not lead to complete mineralization. thermofisher.com The environmental fate of this compound is likely influenced by its water solubility, potential for photodegradation, and its tendency to bind to organic matter in soil and sediment. mst.dk
Applications in Advanced Materials and Specialized Fields of Research
Role as an Intermediate in Dyes and Pigments Research
N-Methyl-3-nitroaniline is a key intermediate in the synthesis of various colorants. echemi.com Its chemical structure allows for the creation of dyes and pigments with specific and desirable properties.
The compound is frequently used in the production of azo dyes. echemi.comchemimpex.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N), are a major class of colorants used in the textile and printing industries. chemimpex.comresearchgate.netunb.ca The synthesis typically involves a two-step process: the diazotization of an aromatic amine, such as a derivative of this compound, to form a diazonium salt, followed by coupling with another aromatic compound. unb.ca This process allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue. unb.ca
Derivatives of this compound are also used in the preparation of other types of dyes, such as nitro and anthraquinone (B42736) dyes. google.com Furthermore, research has explored the use of related compounds in creating reactive dyes for textiles, which form strong covalent bonds with fibers, leading to excellent color fastness. researchgate.net The versatility of this compound and its analogs makes them valuable in the ongoing development of new and improved colorants. chemimpex.comgoogle.com
Contribution to Pharmaceutical Development
The unique chemical properties of this compound and its derivatives make them valuable in the field of medicinal chemistry and drug development. chemimpex.comsmolecule.com
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com For instance, the related compound 4-Methyl-3-nitroaniline (B15663) is a key intermediate in the manufacturing of Cyclizine, an API used to treat nausea and vomiting. cionpharma.com The synthesis of such APIs often involves multiple steps where the nitroaniline derivative acts as a precursor, enabling the formation of the final complex chemical structure. cionpharma.com The adaptability of the nitroaniline core allows for the creation of a diverse range of pharmaceutical compounds. chemimpex.com
Researchers utilize this compound and its analogs to design and synthesize novel bioactive compounds. vulcanchem.com By modifying the structure of these molecules, scientists can create derivatives with specific biological activities. For example, derivatives of 4-fluoro-3-nitroaniline (B182485) have been investigated for their potential as inhibitors of certain enzymes. In a recent study, a derivative of this compound was synthesized as part of a high-throughput screening effort to identify potent inhibitors for an enzyme implicated in Alzheimer's disease and cancer. acs.org The ability to introduce various functional groups onto the nitroaniline scaffold allows for the fine-tuning of binding affinities to biological targets.
Building Block for Active Pharmaceutical Ingredients (APIs)
Applications in Agrochemical Synthesis and Formulation
This compound and its related compounds are employed as intermediates in the synthesis of agrochemicals. google.comsmolecule.com These chemicals are essential for modern agriculture, serving as pesticides and herbicides. The structural features of nitroaniline derivatives can be leveraged to create molecules with desired biocidal properties. The development of new agrochemicals is an ongoing area of research, with a focus on creating more effective and environmentally benign products.
Use in Explosives Manufacturing (as an additive or component)
Certain nitroaniline compounds, including derivatives of n-methyl-nitroaniline, are used in the manufacturing of explosives. chemimpex.com For instance, N-methyl-p-nitroaniline (MNA) is a component in some insensitive munitions (IM) formulations. nih.gov In these applications, it can act as a plasticizer, which increases the shelf-life of the munitions and reduces the risk of accidental detonation by lowering the melting point of the explosive formulation. nih.govchemicalbook.com The nitro group in these compounds contributes to their energetic properties. chemimpex.com
Potential in Nonlinear Optical (NLO) Materials Research
This compound is recognized as a precursor for developing advanced nonlinear optical (NLO) materials. google.com Organic molecules with NLO properties are crucial for applications in optical computing, telecommunications, and frequency conversion. The potential of nitroaniline derivatives, in general, stems from their specific electronic structure, which facilitates a strong NLO response. researchgate.net
The core principle behind the NLO properties of these molecules is the presence of an electron donor group (the methylamino group) and an electron acceptor group (the nitro group) connected by a π-conjugated system (the benzene (B151609) ring). nih.govdtic.mil This "push-pull" configuration leads to significant molecular hyperpolarizability (β), a measure of a molecule's ability to interact with an applied electric field to produce a nonlinear optical response. google.comresearchgate.net While derivatives like 4-nitroaniline (B120555) have been studied extensively, the meta-positioning of the functional groups in this compound also gives rise to notable NLO characteristics. researchgate.networldscientific.com Researchers have explored how to incorporate these molecules into non-centrosymmetric crystal structures, a key requirement for observing second-order NLO effects like second-harmonic generation, as centrosymmetric arrangements cause the dipole moments to cancel out. google.comnih.gov
The defining feature that enables the nonlinear optical properties of this compound is intramolecular charge transfer (ICT). researchgate.net When the molecule interacts with the oscillating electric field of intense light, such as a laser beam, there is a delocalization of π-electrons from the electron-rich methylamino group towards the electron-deficient nitro group. researchgate.net This charge transfer creates a large change in the molecule's dipole moment, which is the source of its high molecular hyperpolarizability (β). acs.org
This high hyperpolarizability is directly responsible for the phenomenon of Second-Harmonic Generation (SHG), where two photons of a specific frequency (e.g., from an Nd:YAG laser at 1064 nm) are converted into a single new photon with twice the energy and frequency (e.g., green light at 532 nm). google.comnih.gov Studies on related nitroaniline derivatives have demonstrated that this process is highly efficient. google.comresearchgate.net For a material to exhibit macroscopic SHG, the individual molecules must be aligned in a non-centrosymmetric fashion within the crystal lattice. google.com Research has focused on creating derivatives of nitroanilines, including this compound, that crystallize in such non-centrosymmetric space groups, thereby enabling significant SHG output. google.com
| Property | Description | Significance for this compound |
|---|---|---|
| Molecular Hyperpolarizability (β) | A tensor quantity describing the nonlinear response of a molecule to an electric field. | The donor-acceptor structure leads to a large β value, which is a prerequisite for strong NLO effects. google.com |
| Intramolecular Charge Transfer (ICT) | Electron density moves from the donor (methylamino) to the acceptor (nitro) group upon excitation. researchgate.net | ICT is the fundamental electronic mechanism that gives rise to the high β value. researchgate.net |
| Second-Harmonic Generation (SHG) | The conversion of two photons of frequency ω into one photon of frequency 2ω. nih.gov | Materials based on this compound can generate frequency-doubled light, a key application of NLO materials. google.com |
Utilization in Polymer Science as Stabilizers
N-methyl-nitroaniline (MNA) has been identified as an effective stabilizer for nitrate (B79036) ester-based energetic materials, such as propellants. at.ua The primary role of a stabilizer in these materials is to scavenge acidic and oxidative species, particularly nitrogen oxides, that are produced during the slow decomposition of the nitrate esters. This action prevents auto-acceleration of the decomposition process, thereby enhancing the chemical stability and service life of the material.
Research has shown that N-methyl-nitroaniline has a good capacity for trapping nitrogen oxides. However, a notable characteristic of its performance is that it is consumed relatively quickly during the stabilization process. at.ua The mechanism involves complex reactions where the stabilizer undergoes nitration and nitrosation, forming various derivative products that may also contribute to the stabilizing effect. at.ua The related compound, N-methyl-4-nitroaniline, is known for its use as an additive to improve the thermal and UV stability of polymers like polyvinyl chloride (PVC). chemicalbook.com
Future Research Directions and Challenges
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of n-Methyl-3-nitroaniline and its derivatives often involves methods that are not environmentally friendly, utilizing harsh reagents and producing significant waste. A major future challenge is the development of "green" synthesis routes that are more sustainable. Research is shifting towards catalytic processes, use of safer solvents, and energy-efficient reaction conditions.
Future research should focus on:
Catalytic N-Methylation: Investigating novel catalysts, such as metal-free carbon-based catalysts or biocatalysts, to replace traditional methylating agents like methyl iodide or dimethyl sulfate (B86663), which are toxic. smolecule.commdpi.com The goal is to achieve high selectivity and yield for the N-methylation of 3-nitroaniline (B104315) under mild conditions.
Alternative Solvents and Reaction Conditions: Exploring the use of supercritical fluids (like CO2), ionic liquids, or water as reaction media to replace volatile organic solvents. researchgate.nettandfonline.com Microwave-assisted synthesis is another promising avenue to reduce reaction times and energy consumption. tandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry that needs to be applied to the synthesis of nitroaromatic compounds.
A comparison of traditional versus potential green synthesis methods for analogous compounds highlights the direction of future research.
| Feature | Traditional Method (e.g., for 4-fluoro-N-methyl-3-nitroaniline) | Potential Green Approach |
| Methylating Agent | Methyl iodide, Dimethyl sulfate smolecule.com | Formaldehyde (B43269), CO2/H2, Biocatalysts |
| Solvent | Sulfuric Acid, Organic Solvents google.com | Water, Supercritical CO2, Ionic Liquids researchgate.nettandfonline.com |
| Energy Input | High temperature heating google.com | Microwave irradiation, Room temperature catalysis tandfonline.com |
| Byproducts | Significant hazardous waste | Minimal, often recyclable or benign byproducts |
Advanced Studies on Structure-Activity Relationships in Biological Systems
Understanding how the molecular structure of this compound and its derivatives relates to their biological activity is crucial for designing new molecules with specific functions while minimizing unintended effects. Structure-activity relationship (SAR) studies are central to this endeavor. smolecule.com
Key research directions include:
Systematic Derivatization: Synthesizing a library of this compound derivatives with systematic variations in substituent groups on the aromatic ring. smolecule.comnih.gov This allows for a detailed analysis of how electronic and steric effects influence biological interactions.
Mechanism of Action: Investigating the molecular mechanisms by which these compounds exert their effects. The nitro group can be biologically reduced to form reactive intermediates that may interact with cellular components like enzymes or DNA. smolecule.com Elucidating these pathways is a significant challenge.
Target Identification: For derivatives showing promising biological activity (e.g., as potential precursors for pharmaceuticals), identifying the specific cellular targets is a priority. nih.gov This involves a combination of biochemical assays and proteomic approaches. For instance, SAR studies on related nitroanilines have been crucial in developing novel antiviral agents, indicating that the core structure is a viable scaffold for medicinal chemistry. nih.gov
Investigation of Novel Derivatives with Enhanced Properties
This compound serves as a valuable building block for creating more complex molecules with enhanced or novel properties for various applications, from materials science to pharmacology. smolecule.com
Future research will likely focus on:
Nonlinear Optical (NLO) Materials: The presence of electron-donating (methylamino) and electron-withdrawing (nitro) groups on a conjugated system makes nitroanilines interesting candidates for NLO materials. researchgate.net Future work involves synthesizing derivatives with extended π-systems to enhance hyperpolarizability for applications in optoelectronics.
Advanced Polymers: Incorporating the this compound moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability or specific electrical conductivity. researchgate.net Copolymers of aniline (B41778) and 3-nitroaniline have been studied to tune physicochemical properties like solubility and conductivity. researchgate.net
Biomedical Agents: Recent in silico studies have explored derivatives of N-ferrocenylmethyl-3-nitroaniline as potential DNA binding agents, suggesting a pathway for developing new therapeutic or diagnostic tools. researchgate.netdergipark.org.tr Further synthesis and experimental validation of these computational findings are necessary.
| Derivative Class | Potential Application | Key Research Goal |
| Extended π-Conjugated Systems | Nonlinear Optics | Maximize second-order hyperpolarizability researchgate.net |
| Copolymers | Specialty Polymers | Tune solubility and conductivity researchgate.net |
| Organometallic Complexes | DNA Binding Agents | Enhance binding affinity and specificity researchgate.netdergipark.org.tr |
| Schiff Base Derivatives | Bioactive Materials | Explore antimicrobial or therapeutic properties iucr.org |
Comprehensive Environmental Risk Assessment and Remediation Technologies
The presence of nitroaromatic compounds, including this compound, in the environment is a concern due to their potential persistence and the formation of more toxic intermediates. researchgate.net A comprehensive understanding of its environmental fate and the development of effective remediation strategies are critical challenges.
Future research priorities include:
Environmental Fate and Transport: Studying the degradation pathways of this compound in soil and aquatic environments. This includes investigating its susceptibility to photodegradation and its tendency to bind to humic substances, which can limit its bioavailability. epa.gov
Biodegradation: Identifying and engineering microorganisms capable of degrading this compound. While some Pseudomonas species have been shown to degrade related compounds like N-Methyl-4-nitroaniline, specific pathways for the 3-nitro isomer need to be elucidated. plos.org Research into the enzymes involved, such as N-demethylases and monooxygenases, is essential. plos.org
Advanced Remediation Technologies: Developing and optimizing technologies for removing nitroaromatic contaminants from water and soil. researchgate.net This includes adsorption on novel materials (like functionalized graphene), advanced oxidation processes, and catalytic reduction methods that convert the nitro group to the less toxic amino group. mdpi.comresearchgate.net
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is poised to accelerate research on this compound. In silico methods can predict properties and guide experimental design, saving time and resources. ljmu.ac.uknih.gov
Key areas for integration are:
Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of novel derivatives before they are synthesized. ljmu.ac.uk This is crucial for prioritizing candidates and adhering to safety and environmental standards.
Reaction Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), to model reaction mechanisms for synthesis and degradation. researchgate.netresearchgate.net This can help in optimizing reaction conditions and understanding degradation pathways at a molecular level.
Materials Design: Using molecular dynamics simulations to model the behavior of this compound derivatives within materials, such as polymer matrices, to predict their spatial arrangement and resulting bulk properties. nih.gov
Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, UV-Vis) with theoretical calculations to confirm molecular structures and understand electronic properties with greater accuracy. researchgate.netiucr.org Theoretical studies have been used to analyze the electron density and aromaticity of N-methyl-nitroaniline isomers, providing insights into their chemical behavior. researchgate.net
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for n-Methyl-3-nitroaniline, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or reductive alkylation. For example, N-methylation of 3-nitroaniline using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions yields this compound . Purification via recrystallization in ethanol or methanol improves purity (>98%), as confirmed by melting point analysis (reported mp ~157–161°C for related nitroaniline derivatives) . Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm structure via (e.g., methyl group resonance at δ 3.2–3.5 ppm) .
Q. How can spectroscopic techniques differentiate this compound from its structural isomers?
- Methodological Answer : Use a combination of , IR, and mass spectrometry. The methyl group in this compound produces a distinct singlet in , absent in non-methylated analogs. IR spectroscopy identifies nitro group vibrations (~1520 cm) and N–H stretches (~3350 cm) for secondary amines . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 167.07 for CHNO) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and heat due to the nitro group. Store in amber glass vials at 2–8°C under inert atmosphere (N) to prevent decomposition. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) for nitro reduction byproducts (e.g., amine derivatives) .
Advanced Research Questions
Q. How does the planarity of the this compound structure influence its electronic properties?
- Methodological Answer : X-ray crystallography reveals near-planar geometry between the nitro group and aromatic ring (deviation <2°), enhancing conjugation and electron-withdrawing effects . This planarity increases dipole moment, critical for nonlinear optical (NLO) applications. Compare with non-planar analogs (e.g., N-benzyl derivatives) using DFT calculations (B3LYP/6-31G*) to quantify hyperpolarizability (β) .
Q. What methodologies resolve contradictions in reported electro-optic properties of nitroaniline derivatives?
- Methodological Answer : Discrepancies arise from isomerism (e.g., 2-methyl-4-nitroaniline vs. 3-nitro isomers). Use second-harmonic generation (SHG) and electro-optic coefficient (r) measurements to compare. For instance, 2-methyl-4-nitroaniline (MNA) exhibits r ~67 pm/V due to aligned molecular dipoles, while this compound may show lower values due to steric hindrance . Validate via single-crystal X-ray diffraction to correlate packing efficiency with NLO activity .
Q. How do substituents on the aromatic ring affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group meta to the methyl group deactivates the ring, directing electrophiles to the para position. Study reactivity using kinetic assays with varied nucleophiles (e.g., hydroxide, amines). For example, reaction with KNH in liquid NH yields para-substituted products, confirmed by and GC-MS . Contrast with ortho/para-nitro isomers to assess electronic effects .
Q. What computational approaches predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Perform Gibbs free energy calculations (Gaussian 16, M06-2X/cc-pVTZ) to compare stability of nitro vs. nitroso derivatives (e.g., N-methyl-N-nitroso-3-nitroaniline). Solvent effects (PCM model) and transition-state analysis (IRC) elucidate degradation pathways . Validate with DSC to measure decomposition onset temperatures .
Data Contradiction Analysis
Q. Why do studies report conflicting melting points for this compound derivatives?
- Methodological Answer : Variations arise from impurities or polymorphic forms. For example, N-benzyl-3-nitroaniline melts at 157–161°C, but methyl substitution may alter crystal packing . Use differential scanning calorimetry (DSC) to identify polymorphs and purity assays (HPLC) to resolve discrepancies .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
